molecular formula C14H16ClN3O2 B11833930 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride

Cat. No.: B11833930
M. Wt: 293.75 g/mol
InChI Key: YGCJALWURFIHQZ-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is a chemical compound with the molecular formula C14H16ClN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal and pharmaceutical chemistry .

Preparation Methods

The synthesis of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of quinoline-4-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit the biosynthesis of leukotrienes, which are involved in inflammatory responses .

Comparison with Similar Compounds

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in research and development .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-morpholin-2-ylquinoline-4-carboxamide;hydrochloride

InChI

InChI=1S/C14H15N3O2.ClH/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11;/h1-4,7,13,16H,5-6,8H2,(H2,15,18);1H

InChI Key

YGCJALWURFIHQZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N.Cl

Origin of Product

United States

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